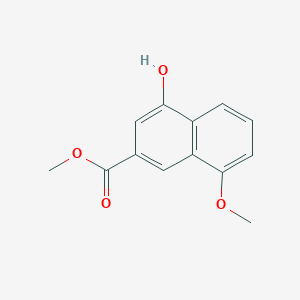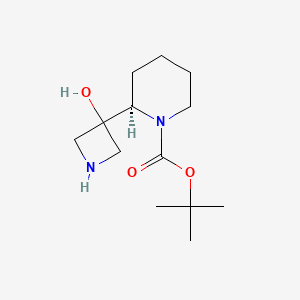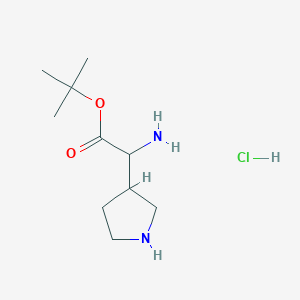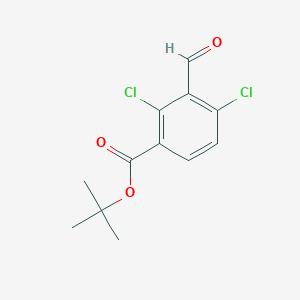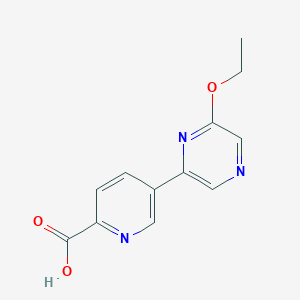
5-(6-Ethoxypyrazin-2-yl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinecarboxylic acid core with an ethoxy-substituted pyrazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the 6-ethoxy-2-pyrazinyl intermediate. This can be achieved through the reaction of ethoxyamine with a suitable pyrazine derivative under controlled conditions.
Coupling with Pyridinecarboxylic Acid: The pyrazinyl intermediate is then coupled with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-(6-Methoxy-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Chloro-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Methyl-2-pyrazinyl)-2-pyridinecarboxylic acid
Uniqueness
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid stands out due to its ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-11-7-13-6-10(15-11)8-3-4-9(12(16)17)14-5-8/h3-7H,2H2,1H3,(H,16,17) |
InChIキー |
BGJKCHQEFFAWBK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


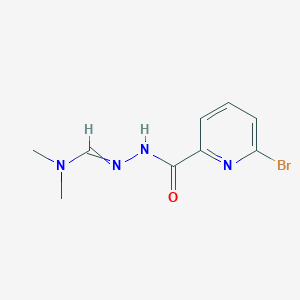

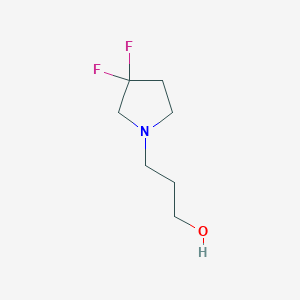
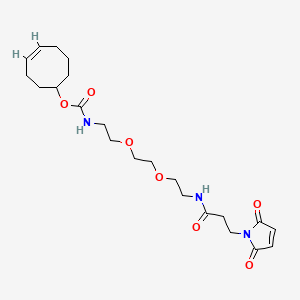
![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
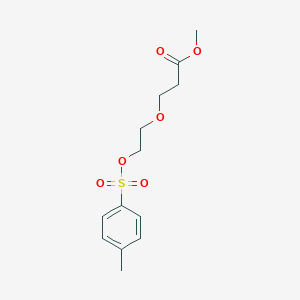
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
